Prednisone 21-Sulfate Ester Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

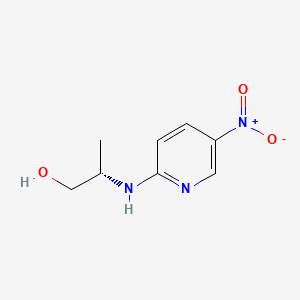

Prednisone 21-Sulfate Ester Sodium Salt is a derivative of prednisolone, a synthetic anti-inflammatory glucocorticoid . It is biologically inert and is converted to prednisolone in the liver . The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity and restrict the absorption in the gastrointestinal tract .

Synthesis Analysis

Prednisone 21-Sulfate Ester Sodium Salt (PDS) is synthesized as a colon-specific prodrug of prednisolone (PD). The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity and restrict the absorption in the gastrointestinal tract .Molecular Structure Analysis

The molecular formula of Prednisone 21-Sulfate Ester Sodium Salt is C21H25NaO8S . It has a molecular weight of 460.5 g/mol .Chemical Reactions Analysis

The solubility of PDS increases compared with PD, and the apparent partition coefficient decreases greatly . PDS is stable on incubation with pH 1.2 and 6.8 buffer solutions and with the contents of the stomach and small intestine .Physical And Chemical Properties Analysis

The molecular weight of Prednisone 21-Sulfate Ester Sodium Salt is 460.5 g/mol . The introduction of a sulfate ester as a sodium salt is expected to increase the hydrophilicity .科学的研究の応用

Colon-Specific Prodrug Development Prednisone 21-Sulfate Ester Sodium Salt (PDS) has been explored as a colon-specific prodrug, particularly for the treatment of inflammatory bowel disease. This prodrug is designed to be stable and non-absorbable in the upper intestine, releasing prednisolone, its active form, in the colon via sulfatase action. Research indicates that PDS has increased solubility compared to prednisolone and demonstrates stability in various pH environments and parts of the gastrointestinal tract, suggesting its potential as a colon-specific treatment (Doh et al., 2003); (Jung et al., 2003).

Radioimmunoassay Development The development of radioimmunoassays for prednisone and prednisolone, including the sulfate esters, has been crucial in studying their pharmacokinetics and metabolism. These assays have enabled the measurement of prednisone and prednisolone levels in biological samples, which is key for understanding their hepatic metabolism and other pharmacodynamic aspects (Schalm et al., 1976).

Local Therapeutic Action Studies Studies on rectally administered prednisolone, including its various ester forms, have shown evidence of predominantly local therapeutic action. This is important for conditions like proctocolitis, where localized treatment is preferable. The findings suggest that certain ester forms of prednisolone might be more effective for localized treatment in the lower gastrointestinal tract (Lee et al., 1980).

Enhanced Stability of Steroid Hemiesters Research on the stability of soluble steroid hemiesters, including prednisolone, has indicated that specific modifications, such as alkyl substitution on the esterified acid, can significantly enhance their stability. This has implications for the formulation of more stable and effective steroid-based drugs (Garrett & Royer, 1962).

Encapsulation in Erythrocytes for Treatment of Arthritis Innovative approaches like encapsulating corticosteroid esters, including prednisolone, in erythrocytes have shown promise in the treatment of conditions like arthritis. This method can potentially improve the efficacy and reduce systemic side effects of corticosteroids (Pitt et al., 1983).

Ocular Delivery Using Hyaluronic Acid Benzyl Ester Films Studies have examined the use of hyaluronic acid benzyl ester films for the ocular delivery of prednisolone. This research is significant for developing more effective and sustained delivery systems for ocular steroids (Hume et al., 1994).

Comparative Studies with Other Steroid Prodrugs Comparative studies of prednisolone 21-sulfate sodium with other steroid prodrugs like methylprednisolone 21-sulfate sodium and dexamethasone 21-sulfate sodium have provided insights into their colon-specific properties and potential therapeutic applications (Kong et al., 2009).

将来の方向性

特性

CAS番号 |

113092-08-3 |

|---|---|

製品名 |

Prednisone 21-Sulfate Ester Sodium Salt |

分子式 |

C21H26NaO8S |

分子量 |

461.481 |

IUPAC名 |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate;sodium |

InChI |

InChI=1S/C21H26O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/t14-,15-,18+,19-,20-,21-;/m0./s1 |

InChIキー |

QASKLUHKNOXQHJ-HNGAPHHWSA-N |

SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)O)O)CCC4=CC(=O)C=CC34C.[Na] |

同義語 |

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(Hydrogen Sulfate) Sodium Salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

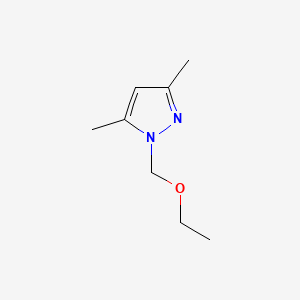

![2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B570506.png)

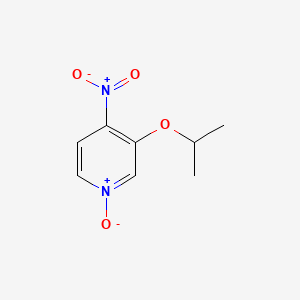

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)

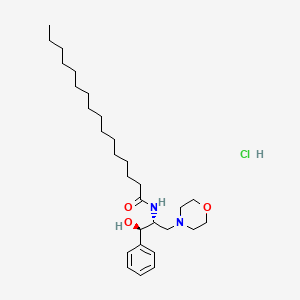

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)